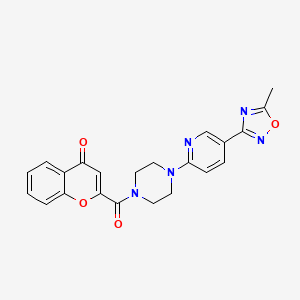
(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol, also known as (R,R)-CPP, is a chiral compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyrrolidine and has a hydroxyl group attached to the third carbon atom. The chlorophenyl group is attached to the second carbon atom, making this molecule asymmetric. (R,R)-CPP has been studied extensively for its potential applications in pharmacology, biochemistry, and neuroscience.
Mécanisme D'action
(R,R)-CPP is a potent antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. (R,R)-CPP binds to the glycine site of the NMDA receptor and prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. This inhibition of NMDA receptor activation by (R,R)-CPP leads to a decrease in the influx of calcium ions into the postsynaptic neuron, which is necessary for LTP and LTD.
Biochemical and Physiological Effects:
(R,R)-CPP has been shown to have various biochemical and physiological effects on the nervous system. In vitro studies have demonstrated that (R,R)-CPP can inhibit LTP and enhance LTD in the hippocampus, which is a brain region involved in learning and memory. In vivo studies have shown that (R,R)-CPP can impair spatial memory and induce cognitive deficits in rodents. In addition, (R,R)-CPP has been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(R,R)-CPP has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for studying the role of NMDA receptors in synaptic plasticity and learning and memory. Another advantage is that (R,R)-CPP has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for the treatment of various neurological disorders. However, one of the limitations of (R,R)-CPP is that it has been shown to induce cognitive deficits in rodents, which may limit its use in behavioral studies.
Orientations Futures
There are several future directions for the study of (R,R)-CPP. One direction is to investigate the potential therapeutic applications of (R,R)-CPP for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the molecular mechanisms underlying the neuroprotective effects of (R,R)-CPP against excitotoxicity and oxidative stress. Additionally, future studies could focus on developing new derivatives of (R,R)-CPP with improved pharmacological properties and reduced cognitive side effects.
Méthodes De Synthèse
(R,R)-CPP can be synthesized using various methods, including asymmetric synthesis, resolution, and racemization. One of the most common methods for synthesizing (R,R)-CPP is the asymmetric synthesis using L-proline as a chiral auxiliary. This method involves the reaction of 4-chlorobenzaldehyde with L-proline to form an imine intermediate. The imine is then reduced using sodium borohydride to yield (R,R)-CPP with high enantioselectivity.
Applications De Recherche Scientifique
(R,R)-CPP has been used in various scientific research applications, including pharmacology, biochemistry, and neuroscience. In pharmacology, (R,R)-CPP has been studied for its potential use as a drug for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In biochemistry, (R,R)-CPP has been used as a ligand for studying the binding properties of various receptors, such as the N-methyl-D-aspartate (NMDA) receptor. In neuroscience, (R,R)-CPP has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD) in the brain.
Propriétés
IUPAC Name |
(2R,3R)-2-(4-chlorophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUYLBWEPOPAQN-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2997977.png)



![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)

![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)
![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997995.png)

